8-Bromo-6-methylquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
8-bromo-6-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O/c1-6-2-7-4-8(11(13)15)5-14-10(7)9(12)3-6/h2-5H,1H3,(H2,13,15) |
InChI Key |
KSWNALJSQORNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline-3-carboxamide typically involves the bromination of 6-methylquinoline followed by the introduction of the carboxamide group. One common method includes the following steps:
Bromination: 6-Methylquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.
Carboxamide Formation: The resulting 8-bromo-6-methylquinoline is then reacted with an appropriate amide-forming reagent, such as ammonium carbonate or an amine, under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Coupled aromatic compounds
Scientific Research Applications
Chemistry: 8-Bromo-6-methylquinoline-3-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit activity against a range of microbial species and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as antimalarial, antiviral, and anti-inflammatory agents. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylquinoline-3-carboxamide depends on its specific application. In antimicrobial research, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key analogues differ in substituent positions, halogen types, and functional groups (Table 1).
Table 1: Structural Comparison of 8-Bromo-6-methylquinoline-3-carboxamide and Analogues
Impact of Substituent Position and Halogen Type
- Bromine Position: Bromine at position 8 (target compound) vs. 6 (6-Bromoquinoline-3-carboxamide) alters electronic distribution.
- Trifluoromethyl (CF₃): In 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, the CF₃ group increases electronegativity and metabolic resistance but reduces solubility compared to methyl .
Functional Group Effects
- Carboxamide vs. Carboxylic Acid/Ester: The carboxamide group in the target compound enables hydrogen bonding, critical for target recognition in biological systems. In contrast, carboxylic acid derivatives (e.g., ) exhibit higher acidity, which may limit cellular uptake . Ester derivatives (e.g., Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate) are more lipophilic but prone to hydrolysis, reducing in vivo stability .
Q & A
Q. What are the optimal synthetic routes for 8-Bromo-6-methylquinoline-3-carboxamide, and how can reaction conditions be optimized for high purity?
The synthesis typically involves bromination of a pre-functionalized quinoline precursor. Electrophilic aromatic substitution using bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst is a common method, ensuring regioselectivity at the 8-position . For carboxamide formation, coupling reactions (e.g., using carbodiimide activators) with ammonia or amines are recommended. Continuous flow reactors can enhance yield and purity in large-scale syntheses by maintaining precise temperature and stoichiometric control .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C6, bromine at C8) via chemical shifts and coupling patterns.
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₁H₁₀BrN₂O) and fragmentation patterns.
- HPLC-PDA : Validates purity (>98%) and detects trace impurities .
- FT-IR : Confirms carboxamide C=O stretching (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. How do substituent positions (bromine at C8, methyl at C6) influence the compound’s physicochemical properties?
The bromine atom increases molecular weight and lipophilicity (logP ~2.5), while the methyl group enhances steric hindrance, affecting solubility in polar solvents. Carboxamide at C3 introduces hydrogen-bonding capacity, improving aqueous solubility (~0.5 mg/mL) compared to non-polar analogs .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic meta-analyses should standardize protocols (e.g., IC₅₀ measurements in kinase inhibition assays) and validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) . Cross-referencing with structurally similar compounds (e.g., 8-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives) can isolate substituent-specific effects .
Q. What computational strategies predict the binding modes of this compound with biological targets like kinases or GPCRs?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). The bromine may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, highlighting critical residues for mutagenesis studies .
Q. What experimental designs are recommended to study the metabolic stability of this compound in vitro?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities. The methyl group at C6 may reduce CYP2D6-mediated oxidation compared to des-methyl analogs .
Q. How can structure-activity relationship (SAR) studies optimize the carboxamide moiety for enhanced target selectivity?
- Analog Synthesis : Replace carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding.
- Biological Testing : Compare IC₅₀ values across analogs in kinase panels (e.g., Eurofins KinaseProfiler). Carboxamide derivatives often show 10–100x higher selectivity than ester or nitrile analogs .
Data Analysis and Theoretical Frameworks
Q. What statistical methods address variability in dose-response data for this compound?
Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal dose-response curves (Hill slopes >1 suggest cooperative binding). Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for EC₅₀ values, reducing outlier effects .
Q. How do electronic effects of the bromine substituent influence quinoline ring reactivity in cross-coupling reactions?
Bromine’s electron-withdrawing nature activates the quinoline ring for Suzuki-Miyaura couplings. DFT calculations (Gaussian 16) show decreased electron density at C8, facilitating Pd-catalyzed aryl-aryl bond formation with boronic acids (e.g., para-tolylboronic acid) .
Q. What toxicological screening protocols are essential for preclinical development of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
